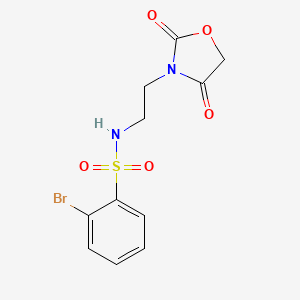
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BES or Besylate and is used as a reagent in various biochemical assays. The purpose of
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the formation of covalent bonds with proteins and peptides. This compound contains a sulfonamide group that can react with the amino groups of proteins and peptides, resulting in the formation of stable adducts. This covalent modification can alter the activity and function of proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide depend on the specific protein or peptide that it interacts with. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cathepsin B, an enzyme involved in the degradation of proteins in lysosomes. Additionally, this compound has been shown to inhibit the activity of HIV-1 protease, an enzyme involved in the replication of the HIV virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has several advantages as a reagent in biochemical assays. It is a highly reactive compound that can form stable adducts with proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions. Additionally, this compound is water-soluble, making it easy to use in aqueous solutions. However, there are also limitations to the use of this compound. It can react with multiple amino groups on a protein or peptide, resulting in the formation of multiple adducts. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is the development of new inhibitors for enzymes involved in various disease states. This compound has already been shown to inhibit the activity of carbonic anhydrase and cathepsin B, making it a promising lead compound for the development of new drugs. Additionally, this compound could be used in the development of new labeling reagents for mass spectrometry analysis. Finally, the use of this compound in the study of protein-protein interactions and enzyme kinetics could lead to a better understanding of biological processes and the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2,4-dioxooxazolidine-3-carboxylic acid followed by the reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline powder with a molecular weight of 377.31 g/mol.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has been widely used as a reagent in various biochemical assays. It is commonly used as a crosslinking agent for proteins and peptides. This compound has also been used in the synthesis of novel inhibitors for various enzymes, including carbonic anhydrase, cathepsin B, and HIV-1 protease. Additionally, it has been used as a labeling reagent for proteins and peptides in mass spectrometry analysis.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZKIADIHWFHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)


![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)


![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)


